2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative with a complex molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds have been known to interact with their targets through phosphitylation, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to the phosphitylation of alcohols and heteroatomic nucleophiles . The downstream effects of these interactions could potentially lead to the formation of useful glycosyl donors and ligands .
Pharmacokinetics
The compound’s boiling point is predicted to be 4038±450 °C, and its density is predicted to be 116±01 g/cm3 at 20 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
The compound’s potential to form useful glycosyl donors and ligands through phosphitylation suggests that it could have significant effects at the molecular level .
Action Environment
Similar compounds are typically stored under an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion to corresponding phenol derivatives.
Reduction: : Reduction of the chloro group to produce a corresponding hydroxyl group.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used, such as sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products Formed
Oxidation: : Formation of phenol derivatives.
Reduction: : Production of corresponding hydroxyl derivatives.
Substitution: : Generation of various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemistry.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound for the synthesis of new therapeutic agents.
Industry
In material science, this compound can be used in the development of advanced materials with specific properties. Its ability to form stable complexes with metals and other elements makes it useful in the creation of new alloys and composites.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: : A phosphorus-containing analog with similar reactivity.
2-Chloro-1,3,2-dioxaphospholane: : Another phosphorus-containing compound used in similar reactions.
2-Chloro-4-methylbenzene: : A simpler aromatic compound without the boronic acid moiety.
Properties
IUPAC Name |
2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPAILIPFMVCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.